3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid
Overview
Description
3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid is a useful research compound. Its molecular formula is C13H13FN2O2 and its molecular weight is 248.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound “3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid” are currently unknown
Mode of Action
It is known that the fluorophenyl group in the compound could potentially interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
The compound’s structure suggests it might interact with various biological targets, potentially affecting multiple pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown .
Biological Activity
3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid, with CAS number 1215981-64-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃FN₂O₂, with a molecular weight of 250.25 g/mol. The compound features a pyrazole ring substituted with a fluorophenyl group, which is known to influence its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₃FN₂O₂ |
Molecular Weight | 250.25 g/mol |
CAS Number | 1215981-64-8 |
LogP | 2.01 |
Density | 1.1 ± 0.1 g/cm³ |
Boiling Point | 277.9 ± 15.0 °C |
The biological activity of this compound has been linked to its interaction with various biological targets, particularly in the modulation of enzyme activity and cellular signaling pathways. The presence of the fluorine atom in its structure enhances lipophilicity and may improve binding affinity to target proteins.
In Vitro Studies
Research indicates that compounds similar to this structure exhibit significant inhibitory effects on various enzymes involved in inflammatory processes and cancer progression. For instance, pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer cells .
Case Study: Inhibition of CDK Activity
In a study examining the effects of pyrazole derivatives on CDK2 and CDK9, compounds demonstrated IC50 values ranging from 0.36 µM to 1.8 µM, indicating potent inhibitory activity . This suggests that this compound could potentially possess similar inhibitory effects.
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the pyrazole ring and the propanoic acid moiety significantly affect the biological activity of these compounds. For instance, the introduction of electron-withdrawing groups like fluorine enhances potency against specific targets due to increased electron deficiency, facilitating stronger interactions with nucleophilic sites on enzymes .
Toxicological Profile
While exploring the therapeutic potential, it is essential to consider the toxicological aspects of this compound. Preliminary assessments indicate that it may act as an irritant; however, detailed toxicological studies are necessary to fully understand its safety profile .
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-16-8-10(4-7-12(17)18)13(15-16)9-2-5-11(14)6-3-9/h2-3,5-6,8H,4,7H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHRQBGPQYDHGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.